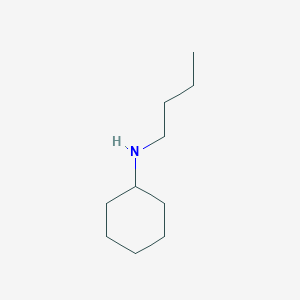

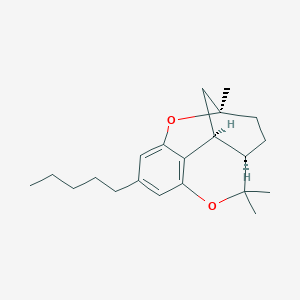

![molecular formula C17H11ClN2O B163090 3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)

3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es principalmente reconocido por su papel como inhibidor de la cinasa dependiente de ciclina 1 (CDK1) . Este compuesto ha llamado la atención en la investigación científica debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del compuesto 8a generalmente implica la condensación de 2-cloro-3-indolecarboxaldehído con 1,3-dihidroindol-2-ona en condiciones básicas. La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y la mezcla se calienta para facilitar la reacción de condensación .

Métodos de producción industrial: La producción industrial del compuesto 8a sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: El compuesto 8a experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los correspondientes derivados oxo.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: Las reacciones de sustitución de halógenos pueden modificar el átomo de cloro en la estructura.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación a menudo implican reactivos como gas cloro o bromo.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del compuesto original, que pueden tener diferentes actividades y propiedades biológicas.

Aplicaciones Científicas De Investigación

El compuesto 8a tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Su función como inhibidor de CDK1 lo hace valioso en estudios del ciclo celular.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad para inhibir la proliferación celular.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y químicos.

Mecanismo De Acción

El mecanismo de acción del compuesto 8a implica la inhibición de la cinasa dependiente de ciclina 1 (CDK1). CDK1 es una enzima crucial en la regulación del ciclo celular, y su inhibición puede conducir al arresto del ciclo celular y a la apoptosis en las células cancerosas. El compuesto 8a se une al sitio activo de CDK1, evitando su interacción con la ciclina B y la posterior fosforilación de las proteínas diana .

Compuestos similares:

Compuesto 81: Otro potente inhibidor de CDK1 con actividad biológica similar.

Compuesto 21: Conocido por su papel en la quimiogenética basada en DREADD.

Comparación:

Unicidad: El compuesto 8a es único debido a su estructura específica, que permite la inhibición selectiva de CDK1. Esta selectividad es crucial para minimizar los efectos fuera del objetivo y mejorar la eficacia terapéutica.

Actividad: Si bien los compuestos 81 y 21 también inhiben CDK1, el compuesto 8a ha mostrado una potencia y selectividad superiores en varios estudios

En conclusión, el compuesto 8a es un compuesto versátil y valioso en la investigación científica, con un potencial significativo en varios campos, particularmente en la terapia del cáncer. Su estructura única y mecanismo de acción lo convierten en un candidato prometedor para su posterior desarrollo y aplicación.

Comparación Con Compuestos Similares

Compound 81: Another potent CDK1 inhibitor with similar biological activity.

Compound 21: Known for its role in DREADD-based chemogenetics.

Comparison:

Uniqueness: Compound 8a is unique due to its specific structure, which allows for selective inhibition of CDK1. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Activity: While compounds 81 and 21 also inhibit CDK1, compound 8a has shown superior potency and selectivity in various studies

Propiedades

IUPAC Name |

3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKBRWSJWQVKLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

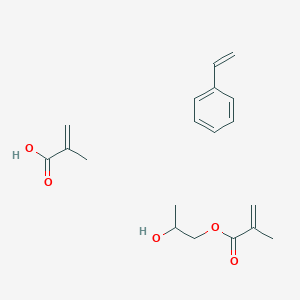

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)

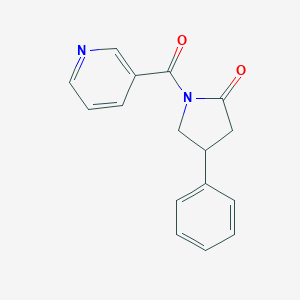

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)

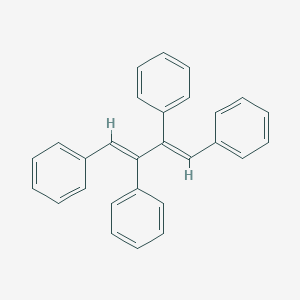

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)

![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)